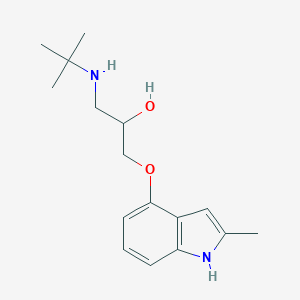

4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole

説明

特性

IUPAC Name |

1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-11-8-13-14(18-11)6-5-7-15(13)20-10-12(19)9-17-16(2,3)4/h5-8,12,17-19H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQHPLYSXBZMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10946662 | |

| Record name | 1-(tert-Butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23869-98-9, 62658-85-9 | |

| Record name | 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023869989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((2-Methyl-1H-indol-4-yl)oxy)-3-(tert-butylamino)propan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062658859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(tert-Butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole

This guide provides a comprehensive technical overview for the synthesis of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole, a significant heterocyclic compound with potential applications in pharmaceutical research and development. The synthesis is presented with a focus on the underlying chemical principles, detailed experimental protocols, and thorough characterization of the target molecule. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound belongs to the class of aryloxypropanolamines, a structural motif common to many beta-adrenergic receptor antagonists (β-blockers).[1] These compounds are of significant interest in medicinal chemistry due to their therapeutic effects on cardiovascular conditions. The synthesis of this specific molecule involves a straightforward yet elegant two-step process, beginning with the readily available 4-hydroxy-2-methylindole. The strategic introduction of the aminopropanol side chain at the 4-position of the indole ring is key to its potential biological activity.

Synthetic Strategy and Mechanism

The synthesis of the title compound is achieved through a two-step sequence:

-

O-alkylation of 4-hydroxy-2-methylindole with epichlorohydrin to form the key intermediate, 4-(2,3-epoxypropoxy)-2-methylindole.

-

Nucleophilic ring-opening of the epoxide with tert-butylamine to yield the final product.

This approach is a well-established method for the synthesis of aryloxypropanolamine derivatives.

Step 1: Synthesis of 4-(2,3-Epoxypropoxy)-2-methylindole (Intermediate 1)

The first step involves the Williamson ether synthesis, where the phenoxide ion of 4-hydroxy-2-methylindole acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin. The reaction is typically carried out in a basic aqueous medium. The base, in this case sodium hydroxide, deprotonates the hydroxyl group of 4-hydroxy-2-methylindole to form the more nucleophilic phenoxide.

The phenoxide then attacks the terminal carbon of epichlorohydrin in an SN2 reaction, displacing the chloride ion and forming a glycidyl ether.[2] The use of an excess of epichlorohydrin can help to minimize the formation of byproducts.

Reaction Scheme: Synthesis of Intermediate 1

Caption: Synthesis of the epoxide intermediate.

Step 2: Synthesis of this compound (Final Product)

The second step is the nucleophilic ring-opening of the previously synthesized epoxide intermediate by tert-butylamine. The bulky tert-butylamine attacks the sterically less hindered terminal carbon of the epoxide ring. This regioselectivity is a common feature in the ring-opening of epoxides under basic or neutral conditions. The reaction is typically carried out by heating the epoxide with an excess of the amine in a suitable solvent.

Reaction Scheme: Synthesis of the Final Product

Caption: Formation of the final product.

Experimental Protocols

The following protocols are based on established literature procedures.[3]

Materials and Methods

| Reagent/Material | Grade | Supplier |

| 4-Hydroxy-2-methylindole | ≥98% | Commercially Available |

| Epichlorohydrin | ≥99% | Commercially Available |

| Sodium Hydroxide | Reagent Grade | Commercially Available |

| tert-Butylamine | ≥99% | Commercially Available |

| Dioxane | Anhydrous | Commercially Available |

| Methylene Chloride | Reagent Grade | Commercially Available |

| Ethyl Acetate | Reagent Grade | Commercially Available |

| Magnesium Sulfate | Anhydrous | Commercially Available |

Synthesis of 4-(2,3-Epoxypropoxy)-2-methylindole (Intermediate 1)

-

To a solution of 3.1 g of sodium hydroxide in 150 cc of water, add 11.6 g of 4-hydroxy-2-methylindole with stirring under a nitrogen atmosphere.

-

To this mixture, add 12.4 cc of epichlorohydrin.

-

Continue stirring at room temperature for 24 hours.

-

Extract the reaction mixture four times with methylene chloride.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the crude intermediate.

Synthesis of this compound (Final Product)

-

Take the crude 4-(2,3-epoxypropoxy)-2-methylindole (approximately 14.6 g) and dissolve it in 100 cc of dioxane.

-

Add 21 g of tert-butylamine to the solution.

-

Heat the reaction mixture to 120° C for 6 hours in a sealed vessel.

-

After cooling, evaporate the excess tert-butylamine and dioxane under reduced pressure.

-

The oily crude product is purified by column chromatography on aluminum oxide using a mixture of benzene and methanol as the eluent.

-

Crystallize the purified product from ethyl acetate.

Characterization of the Final Product

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [4] |

| Molecular Weight | 276.37 g/mol | [4] |

| Melting Point | 131-133 °C | [3] |

While the patent does not provide spectroscopic data, typical characterization would involve:

-

¹H NMR Spectroscopy: To confirm the presence of all protons and their respective chemical environments. Key signals would include those for the aromatic protons of the indole ring, the methyl group at the 2-position, the protons of the propanolamine side chain, and the tert-butyl group.

-

¹³C NMR Spectroscopy: To identify all the unique carbon atoms in the molecule. The spectrum would show distinct signals for the indole ring carbons, the methyl carbon, the carbons of the side chain, and the tert-butyl carbons.[3]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the product.[3]

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the O-H and N-H stretching vibrations of the hydroxyl and amine groups, respectively, as well as the C-O ether linkage.

Discussion

The synthesis of this compound is a robust and reproducible process. The choice of reagents and reaction conditions is critical for achieving a good yield and high purity of the final product.

The initial O-alkylation step is a classic Williamson ether synthesis. The use of a strong base like sodium hydroxide ensures the complete deprotonation of the phenolic hydroxyl group, which is necessary for the subsequent nucleophilic attack on epichlorohydrin. The reaction is performed in an aqueous medium, which is advantageous from an environmental and cost perspective.

The second step, the aminolysis of the epoxide, is a standard method for introducing an amino group. The use of an excess of tert-butylamine helps to drive the reaction to completion and also serves as the reaction solvent in some cases. The regioselectivity of the amine attack on the terminal carbon of the epoxide is governed by steric factors, leading to the formation of the desired secondary amine.

Purification of the final product is crucial to remove any unreacted starting materials and byproducts. Column chromatography followed by crystallization is an effective method for obtaining the product in high purity.

Conclusion

This technical guide has outlined a reliable and well-documented procedure for the synthesis of this compound. By following the detailed experimental protocols and utilizing the appropriate analytical techniques for characterization, researchers can confidently prepare this compound for further investigation in drug discovery and development programs. The straightforward nature of this synthetic route makes it amenable to scale-up for the production of larger quantities of the target molecule.

References

[3] Troxler, F., & Hofmann, A. (1969). U.S. Patent No. 3,471,515. Washington, DC: U.S. Patent and Trademark Office. [4] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 152662, this compound. Retrieved from [Link]. [2] Boyd, D. R., & Marle, E. R. (1908). The reaction between epichlorohydrin and phenol in the presence of a base. Journal of the Chemical Society, Transactions, 93, 838-842. [1] Wikipedia contributors. (2023, December 28). Beta blocker. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

Sources

- 1. Methyl indole-2-carboxylate(1202-04-6) 1H NMR [m.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C16H24N2O2 | CID 152662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-(2-hydroxy-3-tert-butylaminopropoxy)indolyl-3-acetic acid methylester hydrochloride (C18H26N2O4) [pubchemlite.lcsb.uni.lu]

"chemical properties of 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol"

An In-depth Technical Guide to the Chemical Properties of Bopindolol

Introduction: Unveiling Bopindolol

1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol, more commonly known as Bopindolol, is a potent, long-acting beta-adrenergic receptor antagonist.[1][2] It is clinically utilized for the management of cardiovascular conditions, primarily hypertension and angina pectoris.[1][2][3] A key feature of Bopindolol from a chemical and pharmacological standpoint is its nature as an ester prodrug.[1][4] Following administration, it undergoes in-vivo hydrolysis to its active metabolite, which is responsible for the therapeutic effects.

This guide provides a comprehensive exploration of the core chemical properties of Bopindolol, tailored for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, synthesis, analytical and spectroscopic profile, and the chemical basis of its mechanism of action, offering field-proven insights into its scientific foundation.

Section 1: Chemical Identity and Physicochemical Profile

A precise understanding of a compound's identity and physical properties is the bedrock of all further research and development. Bopindolol is a lipophilic aryloxypropanolamine derivative.[4][5]

Core Identifiers

The fundamental identifiers for Bopindolol are summarized below, providing a clear reference for sourcing, registration, and documentation.

| Identifier | Value | Source |

| IUPAC Name | (RS)-1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl benzoate | [1] |

| CAS Number | 62658-63-3 | [1][5] |

| Molecular Formula | C₂₃H₂₈N₂O₃ | [1][5] |

| Molar Mass | 380.49 g·mol⁻¹ | [1][5] |

| Synonyms | Bopindololum, LT 31-200 | [1][5][6] |

| Drug Class | Beta Blocker, Antihypertensive | [1][3][5] |

Physicochemical Properties

The physicochemical properties of Bopindolol dictate its behavior in both chemical and biological systems, influencing everything from formulation to pharmacokinetics.

| Property | Value / Description | Significance & Causality |

| Lipophilicity (LogP) | Predicted: 4.45 to 4.7 | The high LogP value indicates significant lipophilicity, one of the highest among clinically used beta-blockers.[1] This is primarily due to the presence of the indole and benzoate aromatic rings and the tert-butyl group. This property influences its absorption, distribution, and ability to cross cell membranes. |

| Solubility | Soluble in ether and methylene chloride.[5] Predicted water solubility is very low (0.0016 g/L). | Its nonpolar nature makes it soluble in organic solvents but practically insoluble in aqueous media. This is a critical consideration for formulation development, often necessitating the use of its more soluble salt forms, such as Bopindolol maleate, for oral dosage forms.[5] |

| Chirality | The molecule contains a stereocenter at the 2-position of the propan-2-ol backbone. It is typically used as a racemate ((RS)-Bopindolol). | The stereochemistry can be critical for receptor binding and pharmacological activity. The (S)-enantiomer is also documented.[7] Enantioselective synthesis or separation may be required to study the specific activities of each isomer. |

Section 2: Chemical Synthesis and Structural Elucidation

The synthesis of Bopindolol involves a multi-step process building upon a 4-hydroxyindole precursor. Understanding this pathway is crucial for manufacturing, impurity profiling, and the development of novel analogues.

Synthetic Pathway

A common synthetic route proceeds through three main steps, starting from 4-Hydroxy-2-methylindole.[1] The causality of this pathway lies in the sequential and controlled introduction of the key functional groups to build the final aryloxypropanolamine structure.

Step 1: Epoxidation. The phenolic hydroxyl group of 4-Hydroxy-2-methylindole is reacted with epichlorohydrin. This is a standard Williamson ether synthesis variation to introduce the oxirane ring, which is a versatile electrophile for the next step.

Step 2: Aminolysis. The resulting epoxide intermediate is opened by nucleophilic attack from tert-butylamine. This reaction regioselectively opens the epoxide ring to form the secondary amine and secondary alcohol characteristic of this class of beta-blockers.

Step 3: Esterification. The final step is the esterification of the secondary alcohol on the propanol backbone with benzoic anhydride. This step attaches the benzoate group, converting the active metabolite into the Bopindolol prodrug. This ester bond is designed to be cleaved by esterase enzymes in the body.

Caption: Synthetic workflow for Bopindolol.

Section 3: Spectroscopic & Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and concentration of Bopindolol in research and quality control settings.

Spectroscopic Profile

While specific, high-resolution spectra are proprietary, the expected spectroscopic data can be predicted based on the molecule's structure. This predictive analysis is a cornerstone of structural elucidation.

| Technique | Expected Observations & Structural Correlation |

| ¹H NMR | - Singlet (~1.1-1.3 ppm, 9H): Characteristic of the magnetically equivalent protons of the tert-butyl group. - Singlet (~2.4 ppm, 3H): Methyl group on the indole ring. - Multiplets (various shifts): Protons of the propanol backbone (CH₂, CH). - Aromatic Region (~6.5-8.2 ppm): Multiple signals corresponding to the protons on the indole and benzoate rings. - Broad Singlet: N-H proton of the indole ring. |

| Mass Spec (MS) | - Molecular Ion [M]⁺: Expected at m/z ≈ 380.21, corresponding to the molecular formula C₂₃H₂₈N₂O₃. - Key Fragments: Common fragmentation would involve the loss of the tert-butyl group ([M-57]⁺), cleavage of the ester linkage, or cleavage of the ether bond, providing a fingerprint for the molecule's core structure. |

| Infrared (IR) | - ~3400 cm⁻¹: N-H stretching vibration from the indole ring. - ~2850-2970 cm⁻¹: C-H stretching from the aliphatic parts (tert-butyl, methyl, propanol backbone). - ~1720 cm⁻¹: Strong C=O stretching from the benzoate ester group. This is a key diagnostic peak. - ~1270 & ~1100 cm⁻¹: C-O stretching from the ester and ether linkages. |

Chromatographic and Electrophoretic Methods

Quantitative analysis of Bopindolol, especially in pharmaceutical formulations and biological matrices, relies heavily on separation science.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for the quantification of Bopindolol.[8] The high lipophilicity of the molecule makes reversed-phase chromatography the method of choice.

-

Protocol Principle: A typical method involves a C18 stationary phase, which is nonpolar. Bopindolol, being lipophilic, will have a strong affinity for this phase. A polar mobile phase, such as a methanol/water mixture, is used to elute the compound.[8] The retention time is controlled by adjusting the solvent ratio. Detection is commonly performed using UV spectrophotometry.

-

Sample Preparation: For biological samples like plasma, a liquid-liquid or solid-phase extraction step is necessary to remove interfering proteins and other matrix components before injection into the HPLC system.[8]

Caption: General workflow for HPLC analysis of Bopindolol.

Capillary Isotachophoresis (ITP): This technique has been successfully applied for the determination of Bopindolol in tablets.[9] ITP separates ions based on their electrophoretic mobility in a discontinuous electrolyte system. The method is rapid, with a single analysis taking approximately 12 minutes, and demonstrates good linearity and precision.[9]

Section 4: Chemical Reactivity and Pharmacological Action

The chemical structure of Bopindolol is intrinsically linked to its biological function. Its reactivity, particularly the hydrolysis of the ester bond, is the key to its therapeutic action.

Prodrug Activation

Bopindolol itself is a prodrug with limited affinity for beta-receptors. Its activity is dependent on its metabolic activation.

-

Mechanism: The ester linkage at the 2-position of the propanol backbone is susceptible to hydrolysis by esterase enzymes present in the plasma and liver. This enzymatic cleavage releases benzoic acid and the active metabolite, this compound. This active form is structurally very similar to the well-known beta-blocker Pindolol.[1][4]

-

Significance: This prodrug strategy provides a sustained release of the active compound, contributing to Bopindolol's long duration of action, which allows for once-daily dosing.[2][4]

Caption: Prodrug activation mechanism of Bopindolol.

Receptor Interaction

The active metabolite of Bopindolol exerts its therapeutic effect by interacting with beta-adrenergic receptors.

-

Non-Selective Blockade: The aryloxypropanolamine pharmacophore is responsible for binding to both β1- and β2-adrenergic receptors.[10][11] This non-selectivity is a common feature of first-generation beta-blockers.[12]

-

Intrinsic Sympathomimetic Activity (ISA): A unique feature of Bopindolol's active metabolite is its ability to act as a partial agonist at the beta-receptor.[1][11][12] This means that while it blocks the receptor from being activated by potent endogenous catecholamines like epinephrine, it provides a low level of stimulation itself. This chemical property helps to prevent excessive bradycardia (slowing of the heart rate) at rest.[4]

-

Serotonin Receptor Interaction: The indole ring in its structure also allows for interaction with 5-HT serotonin receptors, which may contribute to its overall pharmacological profile.[1][10]

Conclusion

1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol (Bopindolol) is a chemically sophisticated molecule designed for optimized therapeutic delivery. Its key chemical properties—high lipophilicity, a specific stereocenter, and a hydrolyzable ester group—are deliberately engineered to create a long-acting prodrug. Its synthesis is well-defined, and its structure can be reliably characterized using a suite of standard spectroscopic and chromatographic techniques. For the drug development professional, a thorough understanding of these chemical underpinnings is essential for formulation, analysis, and the rational design of future cardiovascular therapies.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Bopindolol Malonate?

- Grokipedia. (2026, January 8). Bopindolol.

- PubMed. (n.d.). Bopindolol: pharmacological basis and clinical implications.

- Patsnap Synapse. (2024, June 14). What is Bopindolol Malonate used for?

- BenchChem. (2025, December). Bopindolol's Mechanism of Action: An In-depth Technical Guide.

- PubMed. (n.d.). Determination of bopindolol in pharmaceuticals by capillary isotachophoresis.

- PubChem. (n.d.). Bopindolol.

- Wikipedia. (n.d.). Bopindolol.

- PubMed. (n.d.). Determination of bopindolol using the flow injection technique coupled with solid phase extraction.

- PubChem. (n.d.). (S)-Bopindolol.

- Merck Index. (n.d.). Bopindolol. In The Merck Index Online.

- BenchChem. (n.d.). A Comparative Analysis of the Pharmacokinetic Profiles of Bopindolol and Atenolol.

- OUCI. (n.d.). Fluorometric Determination of Bopindolol and Celiprolol in Pharmaceutical Preparations and Biological Fluids.

- PubChem. (n.d.). Pindolol.

- Human Metabolome Database. (2012, September 6). Showing metabocard for Bopindolol (HMDB0015696).

- PubMed. (n.d.). Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy.

- PubChem. (n.d.). (1-(tert-butylamino)-3-((2-methyl-1H-indol-4-yl)oxy)propan-2-yl) benzoate; propanedioic acid.

- PubChem. (n.d.). Bopindolol.

Sources

- 1. Bopindolol - Wikipedia [en.wikipedia.org]

- 2. Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Bopindolol Malonate used for? [synapse.patsnap.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Bopindolol [drugfuture.com]

- 6. Bopindolol | C23H28N2O3 | CID 44112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-Bopindolol | C23H28N2O3 | CID 13302096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Determination of bopindolol in pharmaceuticals by capillary isotachophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bopindolol: pharmacological basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. What is the mechanism of Bopindolol Malonate? [synapse.patsnap.com]

A Comprehensive Guide to the Spectroscopic Analysis of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole

Introduction: Beyond the Formula

In modern pharmaceutical development, the unambiguous characterization of an active pharmaceutical ingredient (API) is the bedrock of safety, efficacy, and regulatory compliance.[1][2][3] The compound 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole, with the molecular formula C₁₆H₂₄N₂O₂, belongs to a class of compounds structurally related to beta-adrenergic blocking agents (beta-blockers), which are vital in cardiovascular medicine.[4][5] Its structure combines a 2-methylindole core with a propanolamine side chain, features that dictate its pharmacological activity and metabolic fate.

This technical guide provides an in-depth, multi-technique spectroscopic workflow for the definitive identification, structural elucidation, and purity assessment of this molecule. We move beyond simple data reporting to explain the causality behind the analytical choices and the logic of spectral interpretation—a perspective essential for researchers, quality control analysts, and drug development professionals. The integrity of any pharmaceutical product begins with a profound understanding of its molecular structure, and spectroscopy is our most powerful lens for achieving that clarity.[6]

Molecular Structure and Analytical Strategy

The first step in any analysis is to understand the target molecule's architecture. The IUPAC name, 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol, reveals several key functional groups that will serve as spectroscopic reporters: an indole ring, a secondary alcohol, a secondary amine, a tert-butyl group, and an ether linkage.[4]

Caption: Chemical structure of this compound.

Our analytical strategy is predicated on an integrated approach, where each spectroscopic technique provides a unique and complementary piece of the structural puzzle. No single method is sufficient; their synergy provides a self-validating system for confirmation.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. We will employ both ¹H and ¹³C NMR for a complete assignment.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a good starting point, but deuterated dimethyl sulfoxide (DMSO-d₆) is superior for observing exchangeable protons (OH, NH) as it minimizes hydrogen exchange.

-

Instrumentation: A 400 MHz (or higher) spectrometer is recommended for adequate signal dispersion.

-

¹H NMR Acquisition: Acquire data with a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans), and a relaxation delay of 2-5 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms. A wider spectral width (~220 ppm) and a significantly higher number of scans are required due to the lower natural abundance of ¹³C.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a proton census. The expected signals are summarized below.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Indole NH | 8.0 - 8.5 | Broad Singlet | 1H | Deshielded proton on the indole nitrogen.[7] |

| Aromatic H (C5-C7) | 6.5 - 7.2 | Multiplets | 3H | Protons on the benzene portion of the indole ring. |

| Indole C3-H | 6.2 - 6.4 | Singlet/Triplet | 1H | Proton on the pyrrole ring, adjacent to the methyl group. |

| O-CH ₂-CH | 4.0 - 4.2 | Multiplet | 2H | Methylene protons of the propoxy chain adjacent to the ether oxygen. |

| CH₂-CH (OH)-CH₂ | 3.9 - 4.1 | Multiplet | 1H | Methine proton attached to the hydroxyl-bearing carbon. |

| CH (OH) | 2.5 - 4.0 | Broad Singlet | 1H | Hydroxyl proton; shift is concentration and solvent dependent. |

| N-CH ₂-CH | 2.7 - 3.0 | Multiplet | 2H | Methylene protons adjacent to the secondary amine. |

| NH | 1.5 - 2.5 | Broad Singlet | 1H | Secondary amine proton; shift is variable. |

| Indole C2-CH ₃ | 2.3 - 2.5 | Singlet | 3H | Methyl group attached to the indole ring.[7][8] |

| C(CH ₃)₃ | 1.0 - 1.2 | Singlet | 9H | Nine equivalent protons of the sterically bulky tert-butyl group.[9] |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Indole C=C / C=N | 110 - 155 | Eight distinct signals for the aromatic and pyrrolic carbons of the indole core. |

| C -O (Ether) | 68 - 75 | Carbon of the propoxy chain attached to the ether oxygen. |

| C -OH (Alcohol) | 65 - 72 | Carbon bearing the hydroxyl group. |

| C -N (Amine) | 45 - 55 | Carbon of the propoxy chain attached to the amine. |

| C (CH₃)₃ (Quaternary) | 50 - 55 | Quaternary carbon of the tert-butyl group. |

| C(C H₃)₃ (Methyl) | 28 - 32 | Methyl carbons of the tert-butyl group. |

| Indole C H₃ | 12 - 15 | Methyl carbon attached to the indole ring. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining molecular weight and provides structural clues through fragmentation analysis.[10] Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) is the method of choice.

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Use ESI in positive ion mode. The secondary amine is readily protonated to form the [M+H]⁺ ion.

-

Mass Analysis: Acquire a full scan spectrum to identify the molecular ion.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This is crucial for confirming the structure.[11]

Expected Mass Spectrum

-

Molecular Ion: The calculated monoisotopic mass of C₁₆H₂₄N₂O₂ is 276.1838 Da.[4] In positive ESI mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 277.1916 .

-

Fragmentation Pathways: The propanolamine side chain is prone to characteristic cleavages. The most common fragmentation mechanism is alpha-cleavage adjacent to the nitrogen atom.[12][13]

Caption: Proposed ESI-MS/MS fragmentation pathways.

| m/z (Predicted) | Proposed Fragment Ion | Rationale |

| 277.19 | [C₁₆H₂₅N₂O₂]⁺ | Protonated molecular ion [M+H]⁺. |

| 174.09 | [C₁₀H₁₂NO₂]⁺ | Loss of the tert-butylamine moiety via cleavage between the CH(OH) and CH₂-N carbons. |

| 160.08 | [C₁₀H₁₀NO]⁺ | Loss of water from the m/z 174 fragment. |

| 86.11 | [C₅H₁₂N]⁺ | Alpha-cleavage adjacent to the nitrogen, resulting in the stabilized iminium ion. This is often a prominent fragment for tert-butylamines.[12] |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Functional Group and Chromophore Analysis

IR and UV-Vis spectroscopy provide rapid and valuable data on the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups by their characteristic vibrational frequencies.[14] A study on the similar beta-blocker Betaxolol provides a strong comparative basis for spectral interpretation.[15][16]

Experimental Protocol:

-

Method: Attenuated Total Reflectance (ATR) is a modern, simple method requiring minimal sample preparation. Alternatively, prepare a KBr pellet.

-

Acquisition: Scan the mid-IR range (4000 - 400 cm⁻¹).

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H Stretch | Secondary Alcohol |

| 3350 - 3250 | N-H Stretch | Indole & Secondary Amine |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic Ring |

| 2980 - 2850 | C-H Stretch (sp³) | Alkyl Side Chain |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | C-O Stretch | Aryl Ether |

| 1100 - 1050 | C-O Stretch | Secondary Alcohol |

UV-Visible (UV-Vis) Spectroscopy

The indole ring system is the primary chromophore responsible for UV absorption. The spectrum is characteristic of substituted indoles.[17]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution in a UV-transparent solvent, such as methanol or ethanol.[18]

-

Acquisition: Scan from 400 nm down to 200 nm using a dual-beam spectrophotometer.

Expected Spectrum:

-

The indole chromophore typically displays two main absorption bands. For substituted indoles, expect a strong absorption (the ¹Lₐ band) around 260-275 nm and another distinct absorption or shoulder (the ¹Lₑ band) at higher wavelengths, typically around 280-295 nm .[17][19] The exact positions (λ_max) and intensities are sensitive to substitution and solvent.

Conclusion: A Synthesis of Spectroscopic Evidence

The structural verification of this compound is achieved not by a single measurement but by the cohesive narrative told by multiple spectroscopic techniques. NMR spectroscopy defines the precise connectivity of the carbon-hydrogen skeleton. High-resolution mass spectrometry confirms the elemental composition and reveals structurally significant fragmentation patterns. IR spectroscopy provides a rapid check for all key functional groups, while UV-Vis spectroscopy confirms the presence of the indole electronic system.

Together, these methods form a robust analytical package that ensures the identity, structure, and integrity of the molecule. This comprehensive characterization is a non-negotiable prerequisite for advancing a compound through the rigorous pipeline of pharmaceutical research and development, ensuring that the molecule in the vial is precisely the molecule intended for investigation.

References

- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci.

- Purity Assay (Pharmaceutical Testing).

- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul

- The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing.

- UV Vis Spectra of Indole Analogues.

- Three Critical Aspects of Analytical Testing for Pharmaceuticals. (2024). RQM+.

- UV − visible absorption spectra of indole-3-acetaldehyde,...

- UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. (2018). Chinese Journal of Chemical Physics.

- This compound. PubChem.

- UV-vis spectra and mass spectra of the products

- The Structure of Betaxolol Studied by Infrared Spectroscopy and Natural Bond Orbital Theory. (2010). PubMed.

- A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC - NIH.

- The structure of betaxolol studied by infrared spectroscopy and natural bond orbital theory. (2010).

- mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)

- Spectroscopic Study of 2-methylindole and 3-methylindole: Solvents Interactions and DFT Studies. (2018). PubMed.

- Mass Spectrometry: Fragment

- Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology.

- Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). West Virginia University.

- Introduction to infrared spectroscopy. Khan Academy.

- 1 H NMR spectrum of N , N -dihydroxybis( tert -butylamino)methane...

- 2-Methylindole(95-20-5) 1H NMR spectrum. ChemicalBook.

Sources

- 1. pathogenia.com [pathogenia.com]

- 2. ijrar.org [ijrar.org]

- 3. rqmplus.com [rqmplus.com]

- 4. This compound | C16H24N2O2 | CID 152662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. 2-Methylindole(95-20-5) 1H NMR [m.chemicalbook.com]

- 8. Spectroscopic study of 2-methylindole and 3-methylindole: Solvents interactions and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 11. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 12. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. youtube.com [youtube.com]

- 14. Khan Academy [khanacademy.org]

- 15. The structure of betaxolol studied by infrared spectroscopy and natural bond orbital theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchdata.edu.au [researchdata.edu.au]

- 19. researchgate.net [researchgate.net]

"chiral synthesis of 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol"

An In-Depth Technical Guide to the Chiral Synthesis of 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol

Abstract

This technical guide provides a comprehensive overview of the chiral synthesis of 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol, a potent β-adrenergic receptor antagonist. The stereochemistry of the 2-hydroxypropylamine side chain is paramount for pharmacological activity, with the (S)-enantiomer typically exhibiting significantly higher potency.[1][2] This document details robust and scalable strategies for establishing the critical chiral center, focusing on methodologies amenable to drug development and manufacturing. Key topics include a detailed retrosynthetic analysis, the synthesis of essential precursors such as 2-methyl-1H-indol-4-ol, and an in-depth examination of stereocontrolling strategies. Particular emphasis is placed on the Hydrolytic Kinetic Resolution (HKR) of terminal epoxides using Jacobsen's catalyst, a field-proven method for generating highly enantioenriched chiral building blocks.[3][4][5] The guide concludes with detailed experimental protocols, characterization data, and a discussion of analytical control for ensuring enantiomeric purity.

Introduction: The Imperative of Chirality in β-Blocker Synthesis

β-adrenergic receptor antagonists (β-blockers) are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[1][6] The vast majority of these therapeutic agents, particularly those in the aryloxypropanolamine class, share a common structural motif: a substituted aromatic ether linked to a 2-hydroxypropylamine side chain.[7] This side chain contains a single stereocenter at the carbinol position, and it is a well-established principle of medicinal chemistry that the biological activity resides predominantly in one enantiomer, typically the (S)-isomer.[2]

The target molecule, 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol, is a structural analog of known β-blockers, incorporating a 2-methyl-1H-indole moiety. The development of a commercially viable synthesis for such a compound hinges on the ability to produce the desired enantiomer with high purity (>99% enantiomeric excess, ee) and in a cost-effective manner. This guide eschews racemic synthesis followed by classical resolution, focusing instead on modern asymmetric strategies that build the chiral center deliberately and efficiently.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of the target molecule reveals three primary building blocks and identifies the key bond formations required for its assembly. The most strategically sound disconnections are at the ether and amine linkages to the propan-2-ol backbone.

This analysis highlights that the core challenge lies in the preparation and utilization of a versatile, enantiopure three-carbon (C3) synthon, which will be coupled with 2-methyl-1H-indol-4-ol and tert-butylamine.

Synthesis of Key Precursors

Preparation of 2-Methyl-1H-indol-4-ol

The 2-methyl-1H-indol-4-ol nucleus is a crucial aromatic component. While numerous indole syntheses exist, a common and effective method involves the Fischer indole synthesis or modern palladium-catalyzed cyclization strategies.[8][9] For instance, a microwave-assisted, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines can produce functionalized indoles in excellent yields and with high regioselectivity.[8][10]

Stereoselective Generation of the Chiral C3 Synthon

The cornerstone of the chiral synthesis is the preparation of an enantiomerically pure C3 building block. The most common and practical precursor is a chiral epoxide, such as (R)- or (S)-epichlorohydrin or a corresponding glycidyl derivative. Three primary strategies are preeminent in this field.

Strategy A: Asymmetric Epoxidation The Sharpless-Katsuki asymmetric epoxidation of prochiral allylic alcohols is a powerful method for setting the stereocenter.[11] For example, the epoxidation of allyl alcohol using titanium tetraisopropoxide, a chiral tartrate ester (e.g., (+)-diisopropyl L-tartrate for the (S)-glycidol), and an oxidant like tert-butyl hydroperoxide can yield the desired epoxide with high enantioselectivity.[11]

Strategy B: Chiral Pool Synthesis This approach utilizes readily available and inexpensive chiral molecules from nature, such as D- or L-mannitol, to synthesize the desired C3 synthon. While effective, these routes can sometimes be lengthy and less convergent than other methods.

Strategy C: Kinetic Resolution of Racemic Epoxides Kinetic resolution is an exceptionally practical and scalable approach for obtaining enantiopure epoxides from inexpensive racemic starting materials. The Hydrolytic Kinetic Resolution (HKR) developed by Jacobsen and coworkers is a standout technology.[3][12] This method employs a chiral (salen)Co(III) complex as a catalyst to selectively hydrolyze one enantiomer of a terminal epoxide, leaving the unreacted epoxide in a highly enantioenriched form.[3][13]

The key advantages of the Jacobsen HKR include:

-

High Enantioselectivity: It routinely achieves >99% ee for the recovered epoxide.[3][12]

-

Operational Simplicity: The reaction uses water as the resolving agent and operates under mild conditions.[3]

-

Scalability: The low catalyst loadings (0.2–2.0 mol%) and recyclability of the commercially available catalyst make it suitable for large-scale industrial production.[3][4]

Assembly of the Final Molecule: The Epoxide Ring-Opening

With the key chiral synthon in hand, the final assembly involves sequential nucleophilic ring-opening of the epoxide. This reaction is highly regioselective, with nucleophilic attack occurring at the sterically less-hindered terminal carbon atom, and proceeds with inversion of configuration.[14][15]

There are two primary pathways for the assembly:

Pathway 1 (Preferred):

-

Ether Formation: 2-methyl-1H-indol-4-ol is deprotonated with a base (e.g., NaH, K₂CO₃) and reacted with an enantiopure glycidyl derivative (e.g., (R)-glycidyl tosylate or (S)-epichlorohydrin) to form the chiral intermediate, (S)-2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole.

-

Aminolysis: The resulting epoxide is then opened by refluxing with tert-butylamine to yield the final product.

Pathway 2:

-

Aminolysis: An enantiopure glycidyl derivative is first opened with tert-butylamine to form a chiral amino alcohol intermediate.

-

Ether Formation: The resulting intermediate is then coupled with 2-methyl-1H-indol-4-ol. This route is often less favored due to the potential for side reactions.

The first pathway is generally more efficient and provides better control over the reaction sequence. The aminolysis of epoxides is a robust and well-documented transformation.[16][17]

Detailed Experimental Protocols

The following protocols are illustrative and based on established methodologies. Researchers must conduct their own risk assessments and optimization studies.

Protocol 5.1: Synthesis of (S)-2-Methyl-4-(oxiran-2-ylmethoxy)-1H-indole

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂), add a solution of 2-methyl-1H-indol-4-ol (1.0 eq) in DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of (R)-glycidyl tosylate (>99% ee, 1.05 eq) in DMF dropwise.

-

Let the reaction warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford the title compound.

Protocol 5.2: Synthesis of (S)-1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol

-

In a pressure vessel, dissolve the (S)-2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (1.0 eq) in isopropanol (IPA).

-

Add tert-butylamine (5.0-10.0 eq) to the solution.

-

Seal the vessel and heat the reaction mixture to 80-90 °C for 8-12 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess tert-butylamine and solvent.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield the final product as a solid.

Characterization and Analytical Control

Ensuring the quality of the final active pharmaceutical ingredient (API) requires rigorous analytical testing.

| Parameter | Methodology | Purpose |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Confirms the chemical structure and connectivity of the molecule. |

| Purity | HPLC-UV, LC-MS | Quantifies the amount of the desired compound and detects any process-related impurities. |

| Enantiomeric Purity | Chiral HPLC | Determines the enantiomeric excess (ee%) by separating the (S)- and (R)-enantiomers. This is a critical quality attribute.[18] |

| Residual Solvents | Gas Chromatography (GC) with Headspace | Ensures that residual solvents from the synthesis are below pharmaceutically acceptable limits. |

Conclusion

The chiral synthesis of 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol is readily achievable through modern asymmetric synthetic methods. The strategy hinges on the efficient preparation of two key intermediates: 2-methyl-1H-indol-4-ol and an enantiopure C3 glycidyl synthon. Among the methods for generating the chiral synthon, Jacobsen's Hydrolytic Kinetic Resolution stands out as a particularly robust, scalable, and economically viable option for drug development. The subsequent assembly via a two-step etherification and aminolysis sequence provides a reliable pathway to the final target with excellent control of stereochemistry. Rigorous analytical oversight, especially using chiral HPLC, is essential to guarantee the high enantiomeric purity required for a safe and effective pharmaceutical agent.

References

-

Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Journal of the American Chemical Society, 124(7), 1307–15. [Link]

-

Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Methyl-3-phenyl-1H-indole-4-ol. Retrieved from [Link]

-

ResearchGate. (2018). Evolution of Epoxides to Synthesize beta-amino Alcohols. Retrieved from [Link]

-

Diva-portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]

-

Krishna, C. R., et al. (2024). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by sulfated tin oxide under solvent-free conditions. Current Chemistry Letters, 13, 343-350. [Link]

-

Organic Syntheses. (n.d.). Oxiranecarboxylic Acid, Methyl Ester, (2S)-. Retrieved from [Link]

-

Research & Reviews: Journal of Chemistry. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. RRJCHEM, 6(2). [Link]

-

ResearchGate. (n.d.). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols | Request PDF. Retrieved from [Link]

-

PubMed. (2009). Application of Kinetic Resolution Using HCS as Chiral Auxiliary: Novel Synthesis of Beta-Blockers (S)-betaxolol and (S)-metoprolol. Chirality, 21(8), 745-50. [Link]

-

Wikipedia. (n.d.). Discovery and development of beta-blockers. Retrieved from [Link]

-

Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]

-

MDPI. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 24(21), 3959. [Link]

-

PubMed. (1993). Chromatographic resolution of chiral intermediates in beta-adrenergic blocker synthesis on chiral stationary phases. Chirality, 5(7), 554-9. [Link]

-

PubMed. (1990). A facile asymmetric synthesis of glycerol phospholipids via tritylglycidol prepared by the asymmetric epoxidation of allyl alcohol. Thiolester and thioether analogs of phosphatidylcholine. Chemistry and Physics of Lipids, 53(1), 115-20. [Link]

-

International Journal of Advanced Biotechnology and Research. (n.d.). synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. Retrieved from [Link]

-

iris.unina.it. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyz. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. 33(6). [Link]

-

ResearchGate. (2022). (PDF) Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

-

PubMed. (2016). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. Archiv der Pharmazie, 349(3), 185-99. [Link]

Sources

- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol [mdpi.com]

- 3. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jmedchem.com [jmedchem.com]

- 8. iris.unina.it [iris.unina.it]

- 9. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. A facile asymmetric synthesis of glycerol phospholipids via tritylglycidol prepared by the asymmetric epoxidation of allyl alcohol. Thiolester and thioether analogs of phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

- 15. growingscience.com [growingscience.com]

- 16. researchgate.net [researchgate.net]

- 17. rroij.com [rroij.com]

- 18. Chromatographic resolution of chiral intermediates in beta-adrenergic blocker synthesis on chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole

Executive Summary

Given this structural analogy, this guide will leverage the comprehensive pharmacokinetic data of Pindolol as a robust surrogate to build a predictive profile for 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole. This approach is a standard and scientifically grounded practice in medicinal chemistry and pharmacology for anticipating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of novel or less-studied chemical entities. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation for this class of compounds.

Introduction and Structural Context

This compound is an aryloxypropanolamine, a chemical class renowned for its interaction with adrenergic receptors. The compound is identified as an active metabolite of Bopindolol[1]. Its core structure is shared with Pindolol (Visken®), a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA) used in the management of hypertension.[2][3][4] Understanding the journey of this molecule through the body—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to evaluating its therapeutic potential and safety profile.

The rationale for using Pindolol as a pharmacokinetic proxy is based on the principle that minor structural modifications, such as the addition of a small alkyl group (methyl) or the exchange of an isopropyl for a tert-butyl group, often result in predictable and comparable ADME profiles. Both molecules are moderately lipophilic and possess similar functional groups available for metabolic transformation. Therefore, the extensive clinical and preclinical data available for Pindolol provides a strong foundation for a detailed pharmacokinetic assessment.

Absorption

The initial phase of a drug's journey, absorption, dictates the speed and extent to which it enters the systemic circulation. Based on Pindolol data, this compound is expected to exhibit excellent oral absorption characteristics.

-

Bioavailability and Rate: Pindolol is rapidly and almost completely absorbed from the gastrointestinal tract, with over 95% absorption.[2][5] It exhibits a bioavailability ranging from 50% to 95%, indicating that it undergoes some, but not significant, first-pass metabolism in the liver.[6][7] Peak plasma concentrations (Tmax) are typically reached within 1 to 2 hours after oral administration.[6][7] The blood concentrations of Pindolol are proportional to the administered dose, suggesting linear pharmacokinetics in the therapeutic range.[2]

-

Factors Influencing Absorption: The presence of food does not significantly alter the overall bioavailability of Pindolol, although it may increase resorption.[7] For experimental design, this implies that studies can be conducted in both fed and fasted states, but consistency is key to minimizing variability.

Distribution

Once absorbed, the compound is distributed throughout the body. The extent of distribution is a key determinant of its concentration at the site of action and in various tissues.

-

Volume of Distribution (Vd): Pindolol has a volume of distribution of approximately 2 L/kg in healthy subjects.[2][5] This value, being significantly larger than the volume of total body water, indicates that the drug distributes extensively into tissues outside of the plasma.

-

Plasma Protein Binding: The compound is expected to have low to moderate binding to plasma proteins. Pindolol is only 40% bound to plasma proteins and is distributed evenly between plasma and red blood cells.[2][8] This low level of binding is advantageous, as it means a larger fraction of the drug in circulation is free (unbound) and pharmacologically active. It also reduces the potential for drug-drug interactions caused by displacement from plasma proteins.

Metabolism

Metabolism is the process of biochemical transformation, primarily occurring in the liver, which converts drug molecules into more water-soluble compounds for easier excretion. This is the most critical phase for determining the drug's half-life and potential for generating active or toxic metabolites.

Pindolol undergoes extensive hepatic metabolism, with 60% to 65% of the drug being metabolized.[2][5] The primary metabolic pathway involves hydroxylation of the indole ring, followed by conjugation. The resulting hydroxy-metabolites are then excreted as glucuronides and ethereal sulfates.[2][7] Given its structure, this compound is predicted to follow a nearly identical pathway.

The presence of the 2-methyl group could slightly alter the regioselectivity of hydroxylation on the indole ring compared to Pindolol, but the fundamental mechanism would remain the same. Studies on related methylindoles confirm that oxidation can occur on both the indole ring and the methyl group itself.[9][10][11]

Caption: Predicted metabolic pathway based on Pindolol data.

Excretion

The final step is the removal of the drug and its metabolites from the body.

-

Routes of Elimination: The primary route of excretion for Pindolol is through the kidneys. Approximately 35% to 40% of an administered dose is excreted unchanged in the urine.[2][5] The remaining 60% to 65% is excreted as the polar glucuronide and sulfate metabolites.[2] A small fraction, about 6% to 9% of an intravenous dose, is excreted via the bile into the feces.[2]

-

Elimination Half-Life: The elimination of Pindolol is characterized by a half-life of approximately 3 to 4 hours in healthy adults.[2][6] This relatively short half-life may necessitate multiple daily doses to maintain therapeutic concentrations.[6] The polar metabolites have a longer half-life of about 8 hours.[2]

Summary of Key Pharmacokinetic Parameters (Predicted)

The following table summarizes the anticipated pharmacokinetic parameters for this compound, based on published data for Pindolol.

| Parameter | Value (based on Pindolol) | Significance for Drug Development |

| Bioavailability (F) | 50% - 95%[6][7] | High oral bioavailability suggests efficient absorption and moderate first-pass effect. |

| Time to Peak (Tmax) | 1 - 2 hours[6][7] | Rapid onset of action is expected following oral administration. |

| Volume of Distribution (Vd) | ~2 L/kg[2][5] | Indicates extensive distribution into tissues beyond the bloodstream. |

| Plasma Protein Binding | 40%[2][8] | Low binding minimizes risk of protein-based drug interactions and maximizes the active fraction. |

| Metabolism | ~60-65% Hepatic[2][5] | Primarily metabolized, indicating liver function will be a key factor in its clearance. |

| Major Metabolites | Hydroxy-metabolites, Glucuronides, Sulfates[2] | Metabolites are polar and likely inactive, facilitating renal excretion. |

| Elimination Half-Life (t½) | 3 - 4 hours[2][6] | Suggests a relatively short duration of action, potentially requiring b.i.d. or t.i.d. dosing. |

| Route of Excretion | 35-40% unchanged in urine; 60-65% as metabolites in urine[2][5] | Primarily renal clearance; dosage adjustments may be needed in renal impairment. |

Considerations for Special Populations

The pharmacokinetic profile can be significantly altered in certain patient populations.

-

Renal Impairment: In patients with severe renal impairment (creatinine clearance <20 mL/min), the urinary excretion of unchanged Pindolol is significantly reduced.[2] This necessitates careful monitoring and potential dose adjustments. Interestingly, the volume of distribution is also decreased by about 50% in uremic patients.[2][5]

-

Hepatic Impairment: In patients with liver cirrhosis, the elimination of Pindolol is more variable and generally slower.[2][5] The half-life can be significantly prolonged, ranging from 2.5 to over 30 hours in some cases.[5][7] This highlights the importance of hepatic function in the drug's clearance.

-

Elderly: Elderly hypertensive patients may exhibit a more variable and longer half-life for Pindolol, averaging around 7 hours but sometimes extending to 15 hours.[2][5][7]

Protocol for a Phase I Human Pharmacokinetic Study

To definitively characterize the pharmacokinetics of this compound, a single ascending dose (SAD) study in healthy volunteers is a critical first step.

Step-by-Step Methodology

-

Regulatory and Ethical Approval: Obtain approval from an Institutional Review Board (IRB) and relevant regulatory authorities (e.g., FDA, EMA).

-

Volunteer Recruitment and Screening:

-

Recruit a cohort of healthy male and female volunteers (e.g., n=8-12 per dose group).

-

Conduct comprehensive screening, including physical examination, ECG, and clinical laboratory tests (hematology, clinical chemistry, urinalysis) to ensure they meet inclusion/exclusion criteria.

-

-

Study Design:

-

Employ a single-center, randomized, double-blind, placebo-controlled, single ascending dose design.

-

Volunteers are admitted to the clinical research unit the day before dosing.

-

-

Dosing and Sample Collection:

-

Administer a single oral dose of the investigational product or placebo after an overnight fast.

-

Collect serial blood samples at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

-

Collect urine in intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to quantify renal excretion.

-

-

Bioanalysis:

-

Process blood samples to separate plasma; store plasma and urine samples at -80°C until analysis.

-

Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of the parent drug and its major predicted metabolites in plasma and urine.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t½, CL/F, Vz/F).

-

-

Safety and Tolerability Assessment:

-

Continuously monitor vital signs, ECGs, and adverse events throughout the study.

-

Conduct post-study safety assessments.

-

-

Data Review and Dose Escalation:

-

A safety review committee analyzes the safety and pharmacokinetic data from each cohort before approving dose escalation to the next group.

-

Caption: Workflow for a Phase I Single Ascending Dose PK Study.

References

-

Drugs.com. (n.d.). Pindolol: Package Insert / Prescribing Information. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Pindolol? Retrieved from [Link]

-

Schwarz, J. (1982). Pharmacokinetics of pindolol in humans and several animal species. PubMed. Retrieved from [Link]

-

Medicine.com. (2020, February 17). Pindolol: Dosage, Mechanism/Onset of Action, Half-Life. Retrieved from [Link]

-

Wikipedia. (n.d.). Pindolol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pindolol. PubChem Compound Summary for CID 4828. Retrieved from [Link]

-

Pharmacology of Pindolol ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, November 10). YouTube. Retrieved from [Link]

-

GoodRx. (n.d.). Pindolol Interactions. Retrieved from [Link]

-

Shand, D. G., et al. (1978). Pindolol pharmacokinetics in relation to time course of inhibition of exercise tachycardia. British Journal of Clinical Pharmacology, 5(5), 431–438. Retrieved from [Link]

-

Drugs.com. (n.d.). Pindolol Interactions Checker. Retrieved from [Link]

-

Drugs.com. (n.d.). Pindolol Disease Interactions. Retrieved from [Link]

-

Medscape. (n.d.). Visken (DSC) (pindolol) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

-

WebMD. (2024, June 13). Pindolol (Visken): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Visken®. Retrieved from [Link]

-

Rexall. (n.d.). Visken Factsheet, Uses & Common Side Effects. Retrieved from [Link]

-

Novartis. (2014, March). Visken®. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 152662. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(2-hydroxy-3-tert-butylaminopropoxy)indolyl-3-acetic acid methylester hydrochloride. Retrieved from [Link]

-

EMBL-EBI. (n.d.). 2-methylindole (CHEBI:182939). Retrieved from [Link]

-

Yan, Z., et al. (2007). Metabolism and bioactivation of 3-methylindole by human liver microsomes. Chemical Research in Toxicology, 20(2), 260–269. Retrieved from [Link]

-

Perera, M. S. A., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of Pharmacy and Pharmacology, 56(12), 1553–1558. Retrieved from [Link]

-

ResearchGate. (2025, October 15). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Retrieved from [Link]

-

Skiles, G. L., et al. (1989). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. Chemical Research in Toxicology, 2(4), 254–259. Retrieved from [Link]

-

Perera, M. S. A., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Xenobiotica, 34(11-12), 1007–1017. Retrieved from [Link]

-

DeBethizy, J. D., & Yost, G. S. (1987). Evidence for metabolism of 3-methylindole by prostaglandin H synthase and mixed-function oxidases in goat lung and liver microsomes. Toxicology and Applied Pharmacology, 87(1), 133–142. Retrieved from [Link]

-

MDPI. (2023, July 31). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Retrieved from [Link]

Sources

- 1. This compound | C16H24N2O2 | CID 152662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Visken Factsheet, Uses & Common Side Effects | Rexall [rexall.ca]

- 5. medicine.com [medicine.com]

- 6. What is the mechanism of Pindolol? [synapse.patsnap.com]

- 7. Pindolol - Wikipedia [en.wikipedia.org]

- 8. Pindolol | C14H20N2O2 | CID 4828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Metabolism and bioactivation of 3-methylindole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence for metabolism of 3-methylindole by prostaglandin H synthase and mixed-function oxidases in goat lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Bopindolol Metabolism and Active Metabolites: A Comprehensive Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bopindolol is a potent, non-selective β-adrenoceptor antagonist distinguished by its classification as a prodrug. Its therapeutic efficacy, primarily in the management of hypertension and angina pectoris, is not attributable to the parent compound but rather to its pharmacologically active metabolites.[1][2] This guide provides an in-depth exploration of the metabolic activation of bopindolol, the pharmacological profiles of its key active metabolites, and the clinical implications of its unique pharmacokinetic properties. We will dissect the metabolic pathways, present methodologies for their study, and synthesize the current understanding of how bopindolol's biotransformation underpins its sustained clinical effect.

Introduction to Bopindolol: The Prodrug Advantage

Bopindolol (chemical name: 4-(2-benzoyloxy-3-tert-butylaminopropoxy)-2-methylindole malonate) is a lipophilic benzoate ester derivative of an indole structure.[1] It functions as a non-selective beta-blocker, meaning it antagonizes both β-1 and β-2 adrenergic receptors.[1] A key feature of bopindolol is its intrinsic sympathomimetic activity (ISA), which allows it to exert partial agonist effects, potentially mitigating common side effects of pure beta-blockade such as severe bradycardia.[3]

The primary innovation in bopindolol's design is its nature as a prodrug. After oral administration, it is well-absorbed and undergoes rapid and extensive first-pass metabolism in the liver to be converted into its active forms.[2][3][4] This biotransformation is central to its pharmacological profile, leading to a prolonged duration of action that allows for once-daily dosing and sustained therapeutic benefit.[1]

The Metabolic Journey of Bopindolol: From Inactive Ester to Potent Blockers

The clinical activity of bopindolol is entirely dependent on its biotransformation. The metabolic process can be understood as a two-stage cascade: an initial, rapid bioactivation followed by further metabolism of the resulting active compounds.

First-Pass Metabolism: The Genesis of Activity

Upon absorption, bopindolol is rapidly hydrolyzed, a process that cleaves the benzoate ester group from the parent molecule.[4] This initial step is critical as it unmasks the pharmacologically active core, referred to in the literature as "hydrolysed bopindolol".[5][6] This primary active metabolite is the cornerstone of bopindolol's therapeutic action.

Caption: Bioactivation of Bopindolol via First-Pass Hydrolysis.

The Key Active Metabolites: Structure and Potency

Research has identified two principal active metabolites that contribute to bopindolol's effects.[7][8]

-

Metabolite 18-502 (4-(3-tert-butylamino-2-hydroxypropoxy)-2-methyl indole): This is the primary hydrolyzed form of bopindolol and its most important active metabolite in humans.[7][8] Studies in animal models have shown it to be an exceptionally potent β-blocker, approximately 19 times more potent than propranolol in preventing isoproterenol-induced tachycardia.[7] Its high affinity for β-adrenoceptors is the main driver of bopindolol's clinical efficacy.[8]

-

Metabolite 20-785 (4-(3-tert-butylamino-2-hydroxypropoxy)-2-carboxyindole): This is a secondary active metabolite. While it is also a potent β-blocker, its activity is weaker than that of metabolite 18-502.[7] Its contribution to the overall therapeutic effect is considered less significant than that of 18-502.[7]

The sustained 24-hour therapeutic effect of a single dose of bopindolol is a direct consequence of the pharmacokinetic properties of these active metabolites.[1]

Table 1: Profile of Bopindolol and Its Active Metabolites

| Compound | Chemical Name / Identity | Role | Relative Potency (vs. Propranolol)[7] | Receptor Selectivity[8] |

| Bopindolol | 4-(2-benzoyloxy-3-tert-butylaminopropoxy)-2-methylindole malonate | Prodrug | Inactive | More selective for β2 |

| Metabolite 18-502 | 4-(3-tert-butylamino-2-hydroxypropoxy)-2-methyl indole | Primary Active Metabolite | ~19x (Anti-tachycardic) | Non-selective (β1 ≈ β2) |

| Metabolite 20-785 | 4-(3-tert-butylamino-2-hydroxypropoxy)-2-carboxyindole | Secondary Active Metabolite | Weaker than 18-502 | Non-selective (β1 ≈ β2) |

Proposed Secondary Metabolic Pathways

While the initial hydrolysis is well-established, the subsequent metabolic fate of the active metabolites has not been fully elucidated specifically for bopindolol. However, by drawing parallels with structurally similar β-blockers like pindolol and propranolol, we can propose a logical metabolic map.[9][10] The metabolism of β-blockers is heavily reliant on the Cytochrome P450 (CYP) enzyme system, with CYP2D6 and CYP1A2 being major contributors.[10][11]

-

Phase I (Oxidation): The active metabolites of bopindolol, particularly 18-502, likely undergo further oxidative metabolism via CYP enzymes. Plausible reactions include hydroxylation of the indole ring (a common reaction for propranolol catalyzed by CYP2D6) and oxidation of the side chain (catalyzed by CYP1A2 for propranolol).[10]

-

Phase II (Conjugation): The hydroxylated metabolites produced in Phase I are prime candidates for conjugation reactions. Glucuronidation and sulfation are common pathways for eliminating pindolol and other β-blockers, facilitating their renal excretion.[4][9]

Caption: Proposed Comprehensive Metabolic Pathway for Bopindolol.

Clinical Pharmacokinetics: The Impact of Metabolism

The metabolism of bopindolol directly influences its clinical use and dosing considerations in various populations.

-

Half-Life and Dosing: The elimination half-life of hydrolysed bopindolol in healthy individuals is approximately 6.0 hours.[5] However, the pharmacological effect persists for over 24 hours, supporting once-daily administration.[2]

-

Hepatic Impairment: In patients with liver cirrhosis, the elimination half-life of hydrolysed bopindolol is significantly prolonged to around 9.5 hours.[5] This suggests that impaired hepatic function slows the secondary metabolism and elimination of the active metabolite, potentially leading to drug accumulation during chronic therapy.[5]

-

Renal Impairment: Bopindolol undergoes extensive hepatic metabolism, but its metabolites are cleared renally.[3][12] Studies have shown that the drug can accumulate in patients with chronic renal failure, indicating that dose adjustments may be necessary.[12]

-

Elderly Population: In elderly subjects, the half-life and AUC of hydrolysed bopindolol are moderately increased compared to younger individuals.[6] This is a common age-related change in drug metabolism, but the magnitude of the change for bopindolol is generally not considered to necessitate routine dose adjustments.[6]

Table 2: Pharmacokinetic Parameters of Hydrolysed Bopindolol

| Population | Elimination Half-Life (t½) | Key Findings | Reference |

| Healthy Volunteers | ~6.0 hours | Baseline for comparison. | [5] |

| Patients with Cirrhosis | ~9.5 hours | Significantly prolonged half-life suggests potential for accumulation. | [5] |

| Elderly Men | Increased by ~40% | AUC increased by 26-41%; moderate impact of aging. | [6] |

| Patients with Renal Failure | Not specified | Evidence of drug accumulation with chronic dosing. | [12] |

Methodologies for Bopindolol Metabolism Research

Investigating the complex metabolism of a prodrug like bopindolol requires robust bioanalytical and experimental protocols.

Protocol: Quantification of Bopindolol Metabolites in Human Plasma

This protocol is based on the principles of high-performance liquid chromatography (HPLC) with electrochemical detection, a method noted for its high sensitivity, which is crucial given the low therapeutic doses of bopindolol.[13]